4-[(4-Cyclohexylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol
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Overview
Description
4-[(4-Cyclohexylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol is a chemical compound with the molecular formula C19H30N2O3 This compound is known for its unique structure, which includes a cyclohexylpiperazine moiety attached to a dimethoxyphenol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Cyclohexylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol typically involves the reaction of 4-cyclohexylpiperazine with 2,6-dimethoxybenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Cyclohexylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium ethoxide in ethanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Quinones and related oxidized derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Substituted phenolic derivatives with altered functional groups.
Scientific Research Applications
4-[(4-Cyclohexylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 4-[(4-Cyclohexylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol
- 4-[(4-Ethylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol
- 4-[(4-Phenylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol
Uniqueness
4-[(4-Cyclohexylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, biological activity, and overall chemical behavior, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H30N2O3 |
---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
4-[(4-cyclohexylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C19H30N2O3/c1-23-17-12-15(13-18(24-2)19(17)22)14-20-8-10-21(11-9-20)16-6-4-3-5-7-16/h12-13,16,22H,3-11,14H2,1-2H3 |
InChI Key |
KRSAOQFSIYZTSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C3CCCCC3 |
Origin of Product |
United States |
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